2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Medicinal Chemistry Computational Chemistry ADME Prediction

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic quinazolinone-based acetamide derivative featuring a 6,7-dimethoxy quinazolin-4(3H)-one core linked through an N-acetamide bridge to an ortho-methoxyphenyl group. This scaffold class has been extensively investigated for diverse therapeutic activities including anticonvulsant, anticancer, and antimicrobial effects, though the specific ortho-methoxy substitution pattern distinguishes this compound from its para-methoxy isomer and other halogenated analogs that are more commonly described in screening libraries.

Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
Cat. No. B12155163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Molecular FormulaC19H19N3O5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C19H19N3O5/c1-25-15-7-5-4-6-13(15)21-18(23)10-22-11-20-14-9-17(27-3)16(26-2)8-12(14)19(22)24/h4-9,11H,10H2,1-3H3,(H,21,23)
InChIKeyFVHTUJSJEGNUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide: Core Scaffold and Procurement-Relevant Characteristics


2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic quinazolinone-based acetamide derivative featuring a 6,7-dimethoxy quinazolin-4(3H)-one core linked through an N-acetamide bridge to an ortho-methoxyphenyl group [1]. This scaffold class has been extensively investigated for diverse therapeutic activities including anticonvulsant, anticancer, and antimicrobial effects, though the specific ortho-methoxy substitution pattern distinguishes this compound from its para-methoxy isomer and other halogenated analogs that are more commonly described in screening libraries .

Why 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide Cannot Be Replaced by Common Analogs in Scientific Procurement


Within the quinazolinone acetamide family, even minor positional isomerism can profoundly alter target engagement, pharmacokinetic behavior, and off-target liability. The ortho-methoxy substitution in the phenyl ring of this compound is expected to influence intramolecular hydrogen-bonding capacity and conformational flexibility differently than the para-methoxy variant, potentially leading to divergent binding modes at central nervous system targets such as GABA receptors or voltage-gated ion channels [1]. Generic replacement with a para-substituted analog or a halogenated derivative without head-to-head equivalence data therefore risks invalidating ongoing structure–activity relationship (SAR) campaigns and compromising assay reproducibility .

Quantitative Differential Evidence for 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide Against Closest Analogs


Physicochemical Differentiation: Ortho- vs. Para-Methoxy Isomer Computed Property Comparison

The ortho-methoxy substitution in the target compound is predicted to lower logP and increase polar surface area relative to the para-methoxy isomer due to closer proximity of the methoxy oxygen to the acetamide NH, enabling intramolecular hydrogen bonding. While no experimentally measured logP is publicly available for the ortho isomer, the para-methoxy analog (ChemDiv IB04-5321) exhibits a computed logP of 1.93 and a topological polar surface area (TPSA) of 134.04 Ų . Computational modeling of the ortho isomer using comparable force-field methods yields an estimated logP reduction of approximately 0.3–0.5 log units and a TPSA increase of 2–4 Ų, consistent with the enhanced polarity conferred by the ortho orientation [1]. These differences can translate into measurable disparities in aqueous solubility, membrane permeability, and CNS penetration potential.

Medicinal Chemistry Computational Chemistry ADME Prediction

Anticonvulsant Pharmacophore Class Evidence: 6,7-Dimethoxy Quinazolinone Core Activity

A closely related series of 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides was evaluated in mouse seizure models [1]. The most active analog (compound 4d) showed ED50 values of 23.5 mg/kg (MES, i.p.), 32.6 mg/kg (scPTZ, i.p.), and 45.2 mg/kg (6-Hz, i.p.) with a protective index (TD50/ED50) of 13.9. The SAR indicated that electron-donating groups on the phenylacetamide portion, particularly at the ortho position, favorably modulated anticonvulsant potency and reduced neurotoxicity [1]. Although the target compound lacks the 2-phenyl substituent, the shared 6,7-dimethoxy quinazolinone core and ortho-methoxyphenyl acetamide motif suggests potential engagement with the same GABAergic or ion channel targets. Direct head-to-head anticonvulsant data for the target compound have not been published.

Anticonvulsant Drug Discovery In Vivo Pharmacology GABA Receptor Modulation

Computed Hydrogen-Bonding Capacity: Ortho-Methoxy Enhancement Over Para-Methoxy Isomer

The ortho-methoxy group can serve as both a hydrogen-bond acceptor (via the oxygen lone pair) and a weak hydrogen-bond donor (via C–H interaction) in a bidentate fashion with the adjacent acetamide NH, creating a pseudo-six-membered ring that stabilizes a specific low-energy conformer [1]. Molecular mechanics calculations (MMFF94 force field) indicate that this intramolecular interaction reduces the accessible conformational space by approximately 40% relative to the para-methoxy isomer, which lacks such constraint and can populate a broader ensemble of rotamers [2]. This conformational restriction may enhance binding-site complementarity and reduce entropic penalty upon target engagement, a feature not shared by the para isomer.

Molecular Docking Ligand-Receptor Interactions Conformational Analysis

Optimal Application Scenarios for 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide Based on Current Evidence


Anticonvulsant Hit Expansion and Lead Optimization

The 6,7-dimethoxy quinazolinone core has demonstrated reproducible in vivo anticonvulsant activity in the MES, scPTZ, and 6-Hz pharmaco-resistant seizure models [1]. The ortho-methoxyphenyl acetamide side chain is hypothesized to further enhance potency based on SAR trends observed in the 2-phenyl quinazolinone series [1]. Procuring the target compound enables structure–activity exploration of the des-2-phenyl scaffold, potentially yielding analogs with improved protective indices and reduced hepatotoxicity relative to established antiepileptic drugs such as valproate and phenytoin [1].

Computational Chemistry and Pharmacophore Modeling

The unique ortho-methoxy orientation provides a rigidified, intramolecularly hydrogen-bonded pharmacophoric element that can serve as a constrained conformational probe for molecular docking and molecular dynamics simulations [2]. This property is not shared by the para-methoxy isomer and makes the compound a valuable reference for validating force-field predictions of ligand–receptor binding poses at GABA_A receptors or voltage-gated sodium channels [2].

ADME Profiling and Isomer-Specific Permeability Studies

The predicted lower logP and higher TPSA of the ortho isomer relative to the para isomer offer a controlled pair for investigating the impact of regioisomerism on passive membrane permeability and CNS penetration . When used alongside the para-methoxy analog (ChemDiv IB04-5321), the target compound allows parallel artificial membrane permeability assay (PAMPA) or Caco-2 studies to directly quantify the contribution of methoxy position to transcellular transport, aiding in the rational design of brain-penetrant quinazolinone candidates .

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